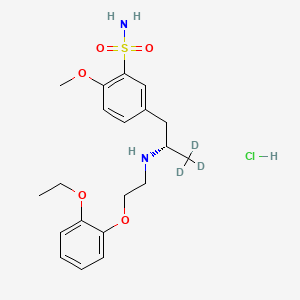

(S)-Tamsulosin-d3 Hydrochloride

Description

Significance of Deuterium (B1214612) Labeling in Drug Discovery and Development Methodologies

Among the stable isotopes, deuterium (²H), a heavy isotope of hydrogen, holds a special place in drug discovery and development. nih.gov The replacement of a hydrogen atom with a deuterium atom, a process known as deuteration, is the smallest possible chemical change to a molecule. nih.gov However, this minor alteration can have a substantial impact on a drug's properties. nih.govfda.gov

The key to deuterium's significance lies in the "kinetic isotope effect" (KIE). fda.gov The bond between carbon and deuterium (C-D) is stronger and more stable than the bond between carbon and hydrogen (C-H). fda.gov Many drug metabolism processes, particularly those mediated by the cytochrome P450 (CYP450) family of enzymes, involve the breaking of C-H bonds. drugbank.comfda.gov By strategically replacing hydrogen atoms at metabolically vulnerable sites ("soft spots") with deuterium, the rate of metabolism at that position can be significantly slowed down. nih.gov

This modification can lead to several potential benefits:

Improved Pharmacokinetic Profile: Slowing down metabolism can increase a drug's half-life and bioavailability, potentially allowing for lower or less frequent dosing. nih.govnih.gov

Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can produce reactive or toxic byproducts. Deuteration can decrease the formation of these undesirable metabolites, potentially leading to a better safety profile. nih.gov

Enhanced Efficacy: By maintaining therapeutic concentrations for longer periods, a deuterated drug might exhibit improved efficacy compared to its non-deuterated version. nih.gov

The first deuterated drug approved by the FDA in 2017 was deutetrabenazine, a testament to the therapeutic potential of this strategy. nih.govnih.gov This has spurred significant interest in applying deuteration not just to existing drugs but also in the discovery of new chemical entities. nih.govnih.gov

Contextualization of (S)-Tamsulosin-d3 Hydrochloride within Deuterated Pharmaceutical Research

This compound is the deuterated form of (S)-Tamsulosin hydrochloride, a selective alpha-1A and alpha-1D adrenoceptor antagonist. chemicalbook.comnih.gov Tamsulosin (B1681236) is primarily used to manage the symptoms of benign prostatic hyperplasia. nih.gov The parent compound, tamsulosin, is extensively metabolized in the liver, chiefly by the cytochrome P450 enzymes CYP3A4 and CYP2D6. nih.govfda.govpharmgkb.org

The designation "-d3" in this compound indicates that three hydrogen atoms in the molecule have been replaced by deuterium atoms. clearsynth.com Specifically, this substitution occurs on the methoxy (B1213986) group of the benzenesulfonamide (B165840) portion of the tamsulosin molecule. clearsynth.com

The primary and most critical application of this compound is as an internal standard for quantitative analysis in pharmacokinetic studies. medchemexpress.com When researchers need to measure the concentration of tamsulosin in biological samples, they add a precise amount of this compound. nih.gov Because it is chemically identical to tamsulosin but has a higher mass (due to the three deuterons), it can be distinguished by a mass spectrometer. nih.govresearchgate.net This allows for highly accurate and precise quantification of the non-labeled drug in complex biological matrices like plasma or serum. nih.gov

While deuteration can be used to alter a drug's metabolic profile, the specific placement of deuterium on the methoxy group in this compound is principally for its utility as a stable, non-interfering internal standard. This position is chosen to ensure that the label is not easily lost during metabolic processes, thereby providing a reliable analytical tool for the rigorous evaluation of tamsulosin's behavior in the body.

Data Tables

Table 1: Properties of this compound

| Property | Value |

| Chemical Name | 2-methoxy-5-[3,3,3-trideuterio-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]benzenesulfonamide;hydrochloride clearsynth.com |

| CAS Number | 1795787-12-0 chemicalbook.com |

| Molecular Formula | C₂₀H₂₆D₃N₂O₅S · HCl |

| Appearance | White to Off-White Solid chemicalbook.com |

| Primary Use | Labeled internal standard for bioanalytical and pharmacokinetic studies chemicalbook.commedchemexpress.com |

Table 2: Key Metabolic Enzymes for Tamsulosin

| Enzyme | Role in Tamsulosin Metabolism |

| CYP3A4 | Major enzyme involved in the deethylation and oxidative deamination of tamsulosin. drugbank.comfda.gov |

| CYP2D6 | Major enzyme involved in the hydroxylation and demethylation of tamsulosin. drugbank.comfda.gov |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H29ClN2O5S |

|---|---|

Molecular Weight |

448.0 g/mol |

IUPAC Name |

2-methoxy-5-[(2S)-3,3,3-trideuterio-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]benzenesulfonamide;hydrochloride |

InChI |

InChI=1S/C20H28N2O5S.ClH/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24;/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24);1H/t15-;/m0./s1/i2D3; |

InChI Key |

ZZIZZTHXZRDOFM-ANZOVPRHSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NCCOC2=CC=CC=C2OCC.Cl |

Canonical SMILES |

CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl |

Origin of Product |

United States |

Fundamental Principles of Deuterium Incorporation in Organic Molecules

Isotopic Characteristics of Deuterium (B1214612) (²H) and its Role in Chemical Reactivity

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. scielo.org.mxbritannica.com Discovered in 1931 by American chemist Harold C. Urey, its nucleus contains one proton and one neutron, giving it approximately twice the mass of the more common hydrogen isotope, protium (B1232500) (¹H), which has only a single proton. britannica.comwikipedia.orgfiveable.me This significant mass difference is the primary source of the isotopic effects observed in chemical reactions. wikipedia.orgebsco.com

While deuterium enters into the same chemical reactions as hydrogen, it generally reacts more slowly. britannica.com This altered reactivity, a quantum effect, stems from the mass-dependent vibrational properties of chemical bonds. ebsco.comyoutube.com The greater mass of deuterium leads to a lower vibrational frequency in a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. youtube.com This results in a lower zero-point energy (ZPE), which is the minimum possible energy a quantum mechanical system can possess. stackexchange.comechemi.com Consequently, more energy is required to break a C-D bond than a C-H bond, making it more stable. youtube.comopenochem.org This fundamental difference in bond strength and reactivity is exploited in various scientific fields, including drug development, to enhance the metabolic stability of molecules. nih.govnih.gov

Theoretical Framework of the Kinetic Isotope Effect (KIE) and its Manifestations

The kinetic isotope effect (KIE) is the change observed in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. ebsco.comwikipedia.org It is formally expressed as the ratio of the rate constant of the reaction with the lighter isotope (kL) to the rate constant with the heavier isotope (kH) (KIE = kL/kH). wikipedia.org The study of KIE provides valuable insights into reaction mechanisms, particularly the rate-determining step and the nature of the transition state. libretexts.orgopenochem.orgprinceton.edu

The theoretical basis for the KIE is rooted in transition state theory and quantum mechanics. ebsco.comwikipedia.org The difference in mass between isotopes like hydrogen and deuterium leads to different zero-point vibrational energies for their respective bonds (e.g., C-H vs. C-D). openochem.orgopenochem.org A bond containing the heavier isotope (deuterium) has a lower zero-point energy and is therefore stronger. stackexchange.comquora.com This means that more energy is required to reach the transition state for a reaction that involves breaking a C-D bond compared to a C-H bond, resulting in a slower reaction rate for the deuterated compound. fiveable.me

Primary Kinetic Isotope Effects

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. libretexts.orgdifferencebetween.combrainly.inepfl.ch This effect is typically significant, with kH/kD values often ranging from 1 up to about 7 for reactions involving the cleavage of a C-H bond. brainly.inepfl.ch For instance, the bromination of acetone, where the rate-determining step is the tautomerization involving the breaking of a C-H bond, exhibits a kH/kD of 7. brainly.in A substantial primary KIE is a strong indicator that the C-H/C-D bond is being cleaved during the slowest step of the reaction. libretexts.org

Secondary Kinetic Isotope Effects

Secondary kinetic isotope effects occur when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-determining step. libretexts.orgdifferencebetween.combrainly.in These effects are generally much smaller than primary KIEs. differencebetween.com They arise from changes in the vibrational environment of the isotopic atom as the reaction proceeds from reactants to the transition state, often due to changes in hybridization. princeton.eduepfl.ch

Secondary KIEs are categorized based on the position of the isotope relative to the reaction center (e.g., α, β, γ effects). libretexts.orgbrainly.in For example, an α-secondary KIE involves substitution at the carbon atom undergoing a change in hybridization. A change from sp3 to sp2 hybridization typically results in a normal KIE (kH/kD > 1, around 1.1-1.2), while a change from sp2 to sp3 leads to an inverse KIE (kH/kD < 1, around 0.8-0.9). wikipedia.orgepfl.ch β-secondary KIEs, where the substitution is on a carbon adjacent to the reacting center, are often attributed to hyperconjugation. libretexts.org

Influence of Carbon-Deuterium (C-D) Bonds on Molecular Vibrational Frequencies and Bond Dissociation Energies

The substitution of hydrogen with deuterium has a direct and measurable impact on the vibrational frequencies and bond dissociation energies of carbon-hydrogen bonds. The C-D bond vibrates at a lower frequency than a C-H bond because the deuterium atom is heavier. stackexchange.comechemi.com This can be conceptualized using a simple harmonic oscillator model, where the vibrational frequency is inversely proportional to the square root of the reduced mass of the system. Since deuterium has a larger mass than hydrogen, the reduced mass of the C-D system is greater, leading to a lower vibrational frequency. pearson.com

This difference in vibrational frequency directly affects the bond's zero-point energy (ZPE). The C-D bond has a lower ZPE than the C-H bond. stackexchange.comechemi.com As a result, more energy must be supplied to cleave a C-D bond compared to a C-H bond. This makes the C-D bond stronger and more stable. youtube.comopenochem.org The bond dissociation energy for a typical C-D bond is slightly higher than that of a comparable C-H bond. stackexchange.comechemi.com

| Property | C-H Bond | C-D Bond | Reference |

|---|---|---|---|

| Bond Dissociation Energy (kJ/mol) | ~338 | ~341.4 | stackexchange.comechemi.com |

| Vibrational Frequency | Higher | Lower | youtube.comstackexchange.com |

| Zero-Point Energy (ZPE) | Higher | Lower | fiveable.mestackexchange.com |

| Bond Strength | Weaker | Stronger | youtube.comopenochem.org |

Stereochemical Implications of Deuterium Substitution on Chiral Centers

The replacement of hydrogen with deuterium can have significant stereochemical consequences, particularly concerning chirality. researchgate.net Substituting one of two enantiotopic hydrogen atoms on a prochiral center with deuterium creates a new chiral center. researchgate.net Even though the size difference between H and D is negligible, the electronic difference is sufficient to induce a helical preference in some self-assembled supramolecular polymers. researchgate.net

Furthermore, for compounds that possess a labile chiral center containing a hydrogen atom, isotopic substitution can be a powerful tool to stabilize the stereocenter. acs.orgnih.gov Many chiral molecules can undergo rapid stereoisomerization (interconversion of enantiomers), which can be problematic in drug development as different enantiomers may have different pharmacological or toxicological profiles. nih.gov By replacing the hydrogen at the labile chiral center with deuterium, the rate of interconversion can be significantly reduced due to the primary kinetic isotope effect associated with the cleavage of the stronger C-D bond. acs.orgnih.gov This strategy, known as "deuterium-enabled chiral switching" (DECS), can stabilize otherwise rapidly interconverting enantiomers, allowing for their separation and individual study. acs.orgresearchgate.net

Advanced Synthetic Strategies for S Tamsulosin D3 Hydrochloride

Retrosynthetic Approaches for Deuterium-Labeled Tamsulosin (B1681236) Precursors

A logical retrosynthetic analysis of (S)-Tamsulosin-d3 Hydrochloride reveals two primary disconnection points, leading to key deuterated precursors. The core structure of Tamsulosin is assembled via the alkylation of an amine with an ethylphenoxy ether derivative. This allows for the strategic introduction of deuterium (B1214612) in either of the two main fragments.

Disconnect 1: C-N Bond Formation

The primary retrosynthetic disconnection breaks the C-N bond formed in the final coupling step. This yields the chiral amine intermediate, (S)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, and a deuterated side-chain precursor, such as a deuterated 2-(2-ethoxyphenoxy)ethyl halide or mesylate. The chirality is typically established in the amine fragment, which can be synthesized from a corresponding ketone precursor.

Disconnect 2: Reductive Amination

Alternatively, a reductive amination approach can be envisioned. This involves the reaction of a ketone, 5-(2-oxopropyl)-2-methoxybenzenesulfonamide, with a deuterated amine, 2-(2-ethoxyphenoxy)ethylamine-d3, followed by reduction. This strategy places the burden of deuteration on the synthesis of the ethylamine (B1201723) side chain.

Based on these approaches, the synthesis of this compound can be strategically planned by preparing one of the key deuterated intermediates.

Site-Selective Deuteration Methodologies

Achieving the desired d3-labeling pattern requires highly selective deuteration reactions. The following sections detail various methodologies applicable to the synthesis of the necessary deuterated precursors.

Hydrogen/Deuterium Exchange (H/D Exchange) Reactions

H/D exchange reactions offer a direct method for replacing hydrogen with deuterium atoms in a molecule. These reactions can be catalyzed by transition metals, organocatalysts, or acids and bases.

Transition-metal catalysts, particularly those based on platinum, palladium, and rhodium, are effective for H/D exchange reactions using D₂O as the deuterium source. For the synthesis of a deuterated Tamsulosin precursor, a key intermediate like n-octanamide can be deuterated using a mixed catalyst system of Pd/C and Rh/C in a D₂O/2-PrOH solvent system. While not directly applied to Tamsulosin precursors in the reviewed literature, this method demonstrates the feasibility of deuterating alkyl chains under relatively harsh conditions (e.g., 180°C), which could be adapted for specific intermediates.

| Catalyst System | Deuterium Source | Temperature | Deuteration Level |

| Pd/C and Rh/C | D₂O/2-PrOH | 180°C | ~60% on n-octanamide |

This table is based on data for a model compound and illustrates a potential method.

Organocatalytic methods provide a metal-free alternative for H/D exchange. Imidazolium-based catalysts, for example, can facilitate the deuteration of ketones in the presence of D₂O. This approach could be used to deuterate a ketone precursor to Tamsulosin, such as 5-(2-oxopropyl)-2-methoxybenzenesulfonamide, at the α-position to the carbonyl group.

Acid- or base-catalyzed H/D exchange is a classical method for deuterating positions adjacent to activating groups. The protons α to the carbonyl group in 5-(2-oxopropyl)-2-methoxybenzenesulfonamide are acidic and can be exchanged for deuterium in the presence of a base (e.g., NaOD) in D₂O. This would yield a d3-labeled ketone precursor, which can then be used in a reductive amination to form the desired (S)-Tamsulosin-d3. The rate of exchange is highly dependent on the pH of the reaction medium. nih.gov

Reductive Deuteration of Functional Groups

Reductive deuteration offers a powerful and often highly selective method for introducing deuterium. This is particularly useful for converting carbonyls, nitriles, or other functional groups into deuterated alkyl groups.

A highly plausible route to (S)-Tamsulosin-d3 involves the reductive amination of the ketone precursor, 5-(2-oxopropyl)-2-methoxybenzenesulfonamide, with 2-(2-ethoxyphenoxy)ethylamine in the presence of a deuterated reducing agent. Using a reagent like sodium borodeuteride (NaBD₄) or by performing the reaction under an atmosphere of deuterium gas (D₂) with a suitable catalyst, two deuterium atoms can be introduced at the benzylic position of the propyl side chain. The third deuterium atom could be introduced at the nitrogen of the newly formed secondary amine by carrying out the reaction in a deuterated solvent like methanol-d4.

Alternatively, a tandem reductive amination-deuteration sequence using a multifunctional catalyst could be employed. For instance, a phosphorus-doped iron catalyst has been shown to be effective for such transformations.

| Precursor | Deuterating Agent | Catalyst | Deuteration Pattern |

| 5-(2-oxopropyl)-2-methoxybenzenesulfonamide | NaBD₄ | - | d2 at the benzylic position |

| Imine intermediate | D₂, Pd/C | Pd/C | d2 at the benzylic position |

This table outlines potential reductive deuteration strategies for Tamsulosin precursors.

Direct Deuteration using Deuterated Reagents and Solvents

Direct deuteration strategies introduce deuterium atoms into the tamsulosin scaffold by employing deuterated reagents or solvents at key stages of the synthesis. A common approach involves the modification of established non-deuterated synthetic routes. One of the pivotal steps in many tamsulosin syntheses is the reductive amination of a ketone precursor, 2-methoxy-5-(2-oxopropyl)benzenesulfonamide, with the appropriate amine side-chain. chemicalbook.comkarlancer.com

The introduction of deuterium can be achieved by using deuterated reducing agents. For instance, sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) can be used to reduce the imine intermediate formed in the reductive amination, thereby installing a deuterium atom at the α-position to the nitrogen. nih.gov The choice of reagent depends on the desired selectivity and functional group tolerance.

Another strategy involves hydrogen isotope exchange (HIE) reactions. researchgate.net These reactions can be catalyzed by metals or acids. For example, specific C-H bonds can be exchanged for C-D bonds by treatment with a deuterium source like deuterium oxide (D₂O) under appropriate catalytic conditions. mdpi.com The selective deuteration of the methoxy (B1213986) group, to yield the d3 species, can be accomplished by using a deuterated alkylating agent, such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate (B86663) ((CD₃)₂SO₄), in the synthesis of the guaiacol-derived portion of the molecule. However, a more common route involves starting with a precursor where the d3-methoxy group is already in place.

The table below outlines a comparison of potential deuterated reagents for this synthetic step.

| Method | Deuterated Reagent | Position of Deuteration | Key Considerations |

| Reductive Amination | Sodium Borodeuteride (NaBD₄) | α- to amine nitrogen | Mild conditions, good functional group tolerance. |

| Reductive Amination | Lithium Aluminum Deuteride (LiAlD₄) | α- to amine nitrogen | Highly reactive, may reduce other functional groups (e.g., sulfonamide). |

| Hydrogen Isotope Exchange | D₂O with catalyst (e.g., Pd/C) | Varies (e.g., benzylic positions) | Selectivity can be challenging; risk of scrambling. mdpi.com |

| O-Alkylation | Iodomethane-d3 (CD₃I) | Methoxy group on the benzene (B151609) ring | Requires synthesis from a demethylated precursor. |

Electrochemical Synthesis of Deuterated Analogs

Electrochemical methods offer a novel and efficient route for the synthesis of deuterated compounds. researchgate.net This technique can achieve high levels of deuterium incorporation by using D₂O as an inexpensive and readily available deuterium source. The process typically involves the electrolysis of D₂O in the presence of a suitable electrode, which generates ruthenium-deuterium species that act as the reducing and deuterating agents. researchgate.net

For a molecule like tamsulosin, this method could be applied to a precursor containing an aromatic ring. The electrochemical reduction would saturate the ring while incorporating deuterium atoms. While this specific application to tamsulosin is not widely documented, the general methodology has been successfully applied to the synthesis of other highly deuterated drug molecules. researchgate.net A key advantage is the potential for high deuterium incorporation in a single, cost-effective step. researchgate.net

Control of Isotopic Purity and Labeling Specificity

Achieving high isotopic purity (ideally >98%) and specific labeling is paramount for the utility of deuterated standards. nih.gov This requires careful control over the synthetic process to avoid common pitfalls like isotopic scrambling and over-deuteration.

Isotopic scrambling refers to the undesired distribution of deuterium atoms to positions other than the intended site. A primary source of scrambling is the presence of residual protic sources, such as water, in the reaction medium or adsorbed onto catalysts. bohrium.com

Key strategies to minimize scrambling include:

Anhydrous Conditions: Rigorously drying all solvents, reagents, and glassware to eliminate sources of protium (B1232500).

Catalyst Pre-treatment: Using catalysts that are pre-dried or prepared in-situ can significantly reduce scrambling. For example, studies on catalytic deuterodehalogenation have shown that water content on Pd/C catalysts is a major source of protium, and using an in-situ prepared catalyst reduces scrambling from up to 40% to as low as 0-6%. bohrium.com

Choice of Deuterium Source: Using deuterated solvents or reagents with high isotopic enrichment is crucial. In some cases, cell-free protein synthesis methods have employed inhibitors of certain enzymes to prevent H/D exchange with water, a principle that can be conceptually applied to chemical synthesis by choosing reaction conditions that disfavor proton exchange. nih.govresearchgate.net

Over-deuteration, or the incorporation of more deuterium atoms than desired, can occur when using powerful, non-selective deuteration methods. Unintended labeling involves the deuteration of sites that are chemically similar but not the target position.

Methods to prevent these issues include:

Regioselective Reactions: Employing reactions with high regioselectivity ensures that only the target C-H bond is modified. For example, the reduction of a specific functional group (like an imine) with a deuterated hydride is highly selective compared to a general HIE reaction.

Use of Deuterated Building Blocks: The most robust method for ensuring labeling specificity is to synthesize the target molecule from a precursor that already contains the deuterium atoms in the correct position. For (S)-Tamsulosin-d3, this would ideally involve a precursor like 2-(2-ethoxyphenoxy)ethylamine and a deuterated benzenesulfonamide (B165840) component synthesized using a deuterated starting material. google.com This approach confines the deuterium to a specific part of the molecule from the outset.

Controlled Reaction Conditions: Limiting reaction times, controlling temperature, and using stoichiometric amounts of deuterating reagents can help prevent over-reaction and side reactions that lead to unintended labeling.

Scalability Considerations for Research-Grade and Reference Standard Production

Scaling up the synthesis of this compound from the lab bench to produce research-grade material or reference standards introduces several challenges. nih.govgoogle.com

Cost and Availability of Deuterated Materials: Deuterated reagents and starting materials are significantly more expensive than their protium-containing counterparts. nih.gov Efficient use of these materials is critical, favoring synthetic routes with high yields and minimal side products.

Process Control and Robustness: The synthesis must be robust and reproducible to ensure consistent isotopic and chemical purity across batches. This requires tight control over reaction parameters (temperature, pressure, stoichiometry) and analytical monitoring at each step.

Purification: Chromatographic purification, which is common at the lab scale, can be costly and complex to scale up. google.com Developing a process where the final product can be purified by crystallization is highly desirable for industrial production. karlancer.com

Continuous Flow Synthesis: Modern approaches are exploring continuous flow manufacturing for APIs like tamsulosin. u-tokyo.ac.jp This technology offers benefits such as improved heat and mass transfer, enhanced safety, and the potential for more efficient use of catalysts and reagents, which is particularly advantageous when working with expensive deuterated materials. u-tokyo.ac.jp

The table below summarizes scalability factors for different synthetic approaches.

| Synthetic Approach | Scalability Advantages | Scalability Challenges |

| Chiral Resolution | Uses established industrial techniques (crystallization). google.com | Can be lower yielding as 50% of material is discarded. |

| Asymmetric Synthesis | Potentially higher yielding than resolution. | Chiral auxiliaries or catalysts can be expensive. |

| Chemoenzymatic Synthesis | High selectivity, mild conditions, environmentally friendly. rsc.org | Enzyme stability, activity, and cost on a large scale. |

| Continuous Flow | Efficient, space-saving, improved process control. u-tokyo.ac.jp | Requires specialized equipment and process development. |

Sophisticated Analytical Characterization of S Tamsulosin D3 Hydrochloride

Mass Spectrometry (MS)-Based Techniques for Deuterated Compounds

Mass spectrometry is a cornerstone in the analysis of deuterated compounds, offering exceptional sensitivity and specificity. The introduction of deuterium (B1214612) atoms results in a predictable mass shift, which is readily detectable and distinguishable from the unlabeled analogue.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Isotopic Distribution Analysis

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure mass-to-charge ratios (m/z) with very high precision, typically to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of the elemental composition of an ion. For (S)-Tamsulosin-d3 Hydrochloride, HRMS is crucial for confirming the incorporation of the three deuterium atoms.

The molecular formula of unlabeled Tamsulosin (B1681236) is C₂₀H₂₈N₂O₅S, with a monoisotopic mass of 408.1722 Da. The protonated molecule [M+H]⁺ would have an m/z of 409.1795. For (S)-Tamsulosin-d3, where three hydrogen atoms are replaced by deuterium, the molecular formula becomes C₂₀H₂₅D₃N₂O₅S. This results in a predicted monoisotopic mass of 411.1911 Da and a protonated molecule [M+H]⁺ with an m/z of 412.1984.

Techniques like Quadrupole Time-of-Flight (Q-TOF) and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry are employed for this purpose. nih.govnih.gov These instruments can resolve the isotopic pattern of the molecule, clearly distinguishing the d3-labeled compound from the unlabeled (d0) and any partially labeled (d1, d2) species. For instance, studies on unlabeled tamsulosin have used FT-ICR-MS to confirm the identity of fragment ions with a mass accuracy of ±10 ppm. nih.gov A similar approach for this compound would verify its successful synthesis and isotopic purity.

Table 1: Theoretical Mass Data for Tamsulosin and (S)-Tamsulosin-d3

| Compound | Molecular Formula | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) |

| Tamsulosin | C₂₀H₂₈N₂O₅S | 408.1722 | 409.1795 |

| (S)-Tamsulosin-d3 | C₂₀H₂₅D₃N₂O₅S | 411.1911 | 412.1984 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative and Qualitative Analysis

LC-MS/MS is the gold standard for quantifying small molecules in complex matrices like human plasma. payeshdarou.ir The technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. rjptonline.org In this context, this compound serves as an ideal internal standard for the quantitative analysis of tamsulosin.

Numerous LC-MS/MS methods have been developed for tamsulosin. nih.govnih.gov These methods typically use a reversed-phase C18 column for chromatographic separation and electrospray ionization (ESI) in positive mode. rjptonline.orgnih.gov The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte (tamsulosin) and the internal standard (this compound).

For example, a common transition for tamsulosin is m/z 409.1 → 228.1. researchgate.net For this compound (assuming labeling on the methoxy (B1213986) group), the corresponding transition would be m/z 412.2 → 231.1. Because the deuterated standard is chemically identical to the analyte, it co-elutes from the LC column but is distinguished by its mass, allowing for accurate correction of any variability during sample preparation and analysis. payeshdarou.ir

Table 3: Examples of LC-MS/MS Parameters for Tamsulosin Analysis

| LC Column | Mobile Phase | Ionization Mode | MRM Transition (m/z) | Reference |

| Ascentis® Express C18 | Methanol and 2 mM aqueous ammonium (B1175870) acetate (B1210297) | ESI Positive | 409 → 228 | nih.gov |

| Luna C₁₈ | 10 mM ammonium formate (B1220265) buffer (pH 3.5)-methanol (25:75, v/v) | ESI Positive | Not Specified | nih.gov |

| Gemini C-18 | Methanol:ammonium formate (97:3, v/v) | ESI Positive | 409.1 → 228.1 | researchgate.net |

| Hypersil gold | Acetonitrile (B52724):ammonium acetate (90:10, v:v) pH = 3.5 | ESI Positive | 408.74 → 227.29 | eurjchem.com |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS is more common for a compound like tamsulosin due to its polarity and relatively high molecular weight, Gas Chromatography-Mass Spectrometry (GC-MS) can potentially be used, typically after a derivatization step to increase volatility. A predicted GC-MS spectrum for tamsulosin exists, suggesting its theoretical amenability to this technique. drugbank.com

In a hypothetical GC-MS analysis, this compound would be an excellent internal standard. The d3-label ensures that the derivatized standard has nearly identical chromatographic behavior to the derivatized analyte but is clearly separated in the mass spectrum by a 3 Da mass difference. This allows for precise quantification, correcting for any inconsistencies in the derivatization reaction and injection process.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of molecules, providing detailed information about the chemical environment of specific nuclei.

Deuterium (²H) NMR Spectroscopy for Direct Observation of Labeled Positions

For this compound, a ²H NMR spectrum would be acquired to confirm that the deuterium atoms have been incorporated at the intended position (e.g., the methoxy group). The spectrum would show a signal at a chemical shift corresponding to the labeled position. wikipedia.org This analysis is critical for validating the synthesis of the labeled standard and ensuring its suitability for use in quantitative studies, as the position of the label must not be in a location susceptible to chemical exchange. The natural abundance of deuterium is very low (0.016%), so a strong peak in the ²H NMR spectrum is definitive proof of successful isotopic enrichment. wikipedia.org

Proton (¹H) NMR Spectroscopy for Confirmation of Deuterium Incorporation and Neighboring Effects

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy serves as a fundamental tool for the structural elucidation of organic molecules and is particularly crucial in verifying the incorporation of deuterium in this compound. The introduction of deuterium atoms (d3) in the methoxy group on the benzene (B151609) ring is expected to result in specific and predictable changes in the ¹H NMR spectrum compared to its non-deuterated counterpart.

The most direct evidence of successful deuteration is the disappearance or significant reduction in the intensity of the proton signal corresponding to the methoxy group (-OCH₃). In the ¹H NMR spectrum of unlabeled Tamsulosin, this signal would typically appear as a singlet. In the spectrum of this compound, the absence of this singlet confirms the replacement of protons with deuterium atoms.

Furthermore, the incorporation of deuterium can induce subtle changes in the chemical shifts of neighboring protons, known as isotopic effects. While these effects are generally small, high-resolution NMR instrumentation may be able to detect minor upfield or downfield shifts of the aromatic protons adjacent to the deuterated methoxy group. These shifts arise from the slight alterations in the electronic environment caused by the presence of deuterium.

| Expected ¹H NMR Spectral Changes | (S)-Tamsulosin Hydrochloride (Unlabeled) | This compound |

| Methoxy Signal (-OCH₃) | Present (Singlet) | Absent or significantly reduced |

| Neighboring Aromatic Protons | Characteristic chemical shifts | Potential for minor isotopic shifts |

Carbon-13 (¹³C) NMR Spectroscopy in Conjunction with Deuterium Labeling

Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR and is instrumental in confirming the site of deuterium labeling. In the ¹³C NMR spectrum of this compound, the carbon atom of the deuterated methoxy group (-OCD₃) will exhibit a distinct multiplet signal due to coupling with the three deuterium atoms (spin I = 1). This is in stark contrast to the singlet that would be observed for the methoxy carbon in the unlabeled compound.

The multiplicity of this carbon signal will follow the 2nI+1 rule, where n is the number of deuterium atoms and I is the spin of deuterium. For a -CD₃ group, this would theoretically result in a septet. However, due to quadrupolar relaxation, the signal often appears as a broadened multiplet. The chemical shift of this carbon will also be slightly shifted upfield compared to the corresponding carbon in the non-deuterated analog, an effect known as the deuterium isotope effect on ¹³C chemical shifts.

| Expected ¹³C NMR Spectral Features | (S)-Tamsulosin Hydrochloride (Unlabeled) | This compound |

| Methoxy Carbon (-OCH₃) | Singlet | Multiplet (broadened) |

| Chemical Shift of Labeled Carbon | Characteristic downfield shift | Upfield shift relative to unlabeled |

Multidimensional NMR Techniques for Complex Structural Assignments

For a molecule as complex as Tamsulosin, one-dimensional NMR spectra can sometimes present challenges in unambiguous signal assignment due to overlapping signals. Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for complete and accurate structural assignment.

COSY: This experiment would reveal correlations between coupled protons, helping to trace the proton connectivity throughout the molecule, with the notable absence of correlations involving the deuterated methoxy group.

HSQC: This technique correlates directly bonded proton and carbon atoms. An HSQC spectrum of this compound would show a cross-peak for every C-H bond but would lack a cross-peak for the deuterated methoxy carbon, further confirming the site of labeling.

HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. It would be particularly useful in confirming the connectivity of the aromatic ring and its substituents, including the position of the deuterated methoxy group relative to other functionalities.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule.

Infrared (IR) Spectroscopy for Carbon-Deuterium Bond Detection

Infrared (IR) spectroscopy is a powerful technique for identifying the presence of specific chemical bonds. The substitution of hydrogen with deuterium results in a significant shift of the corresponding stretching and bending vibrations to lower frequencies (wavenumbers) due to the heavier mass of deuterium.

In the IR spectrum of this compound, the most prominent new feature would be the appearance of Carbon-Deuterium (C-D) stretching vibrations. These bands are typically observed in the region of 2100-2250 cm⁻¹, a spectral window that is usually free from other fundamental vibrations, making them easily identifiable. The IR spectrum of unlabeled Tamsulosin Hydrochloride shows characteristic peaks for functional groups such as primary and secondary amines, sulfonamides, and ether groups. dergipark.org.tr For instance, a patent for amorphous tamsulosin hydrochloride reports an IR spectrum with a notable band around 3449 cm⁻¹. google.com The presence of C-D stretching bands in the spectrum of the deuterated compound would be definitive proof of isotopic labeling.

| Vibrational Mode | Unlabeled Tamsulosin (cm⁻¹) | This compound (Expected, cm⁻¹) |

| C-H Stretch (methoxy) | ~2850-3000 | Absent |

| C-D Stretch (methoxy) | Absent | ~2100-2250 |

Raman Spectroscopy for Conformational Analysis of Deuterated Species

The C-D stretching vibrations, which are also Raman active, can be monitored to study the local environment and conformational changes around the deuterated methoxy group. Changes in the position and shape of the C-D Raman bands could indicate different rotational conformations (rotamers) of the methoxy group relative to the benzene ring. While specific Raman studies on this compound are not widely published, the principles of using deuterium labeling for conformational analysis are well-established in the field of vibrational spectroscopy.

Chiral Analysis of this compound

Tamsulosin possesses a chiral center, and the (S)-enantiomer is the biologically active form. Therefore, ensuring the enantiomeric purity of this compound is of utmost importance. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

Several chiral HPLC methods have been developed for the separation of Tamsulosin enantiomers. researchgate.netijpsonline.com These methods typically employ a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

A common approach involves the use of a polysaccharide-based chiral stationary phase, such as a Chiralcel OD-R column. researchgate.net The mobile phase often consists of a mixture of an organic solvent like acetonitrile and a buffer solution. researchgate.net Detection is typically carried out using a UV detector at a wavelength where Tamsulosin exhibits strong absorbance, such as 223 nm or 225 nm. researchgate.net

The validation of a chiral HPLC method for this compound would involve demonstrating its specificity, linearity, accuracy, and precision in quantifying the (R)-enantiomer impurity in the presence of the desired (S)-enantiomer. The limit of detection (LOD) and limit of quantification (LOQ) for the (R)-enantiomer would also be established to ensure the method's sensitivity.

| Parameter | Typical Method Details |

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Chiralcel OD-R or similar polysaccharide-based column researchgate.net |

| Mobile Phase | Acetonitrile/Buffer mixture researchgate.net |

| Detection | UV at ~223-225 nm researchgate.net |

| Purpose | To separate and quantify the (R)-enantiomer from the (S)-enantiomer |

Molecular Rotational Resonance (MRR) Spectroscopy for Absolute Configuration Assignment

Molecular Rotational Resonance (MRR) spectroscopy has emerged as a revolutionary technology in pharmaceutical analysis, offering unparalleled precision in determining the three-dimensional structure of molecules. labcompare.com This gas-phase technique measures the rotational transitions of molecules, providing a unique spectral fingerprint that is exquisitely sensitive to the molecule's mass distribution and geometry. labcompare.comtheanalyticalscientist.com

For chiral molecules like this compound, where the substitution of hydrogen with deuterium creates a chiral center, MRR spectroscopy offers a definitive method for assigning the absolute configuration. nih.govacs.org The process, often referred to as "chiral tagging," involves the formation of diastereomeric complexes between the analyte and a small, well-characterized chiral molecule (the "tag"). labcompare.comtheanalyticalscientist.com These diastereomers, having different spatial arrangements, exhibit distinct rotational spectra that can be resolved and analyzed. theanalyticalscientist.com

Research Findings:

Recent studies have highlighted the power of chiral tag MRR spectroscopy in assigning the absolute configuration of molecules that are chiral due to deuterium substitution. nih.gov The methodology involves the following key steps:

Complex Formation: The deuterated analyte, in this case this compound, is complexed with a chiral tag molecule in the gas phase. nih.gov

Spectral Acquisition: The rotational spectra of the resulting diastereomeric complexes are measured. researchgate.net

Computational Modeling: Quantum mechanical models are used to predict the rotational spectra for both possible diastereomers (e.g., R-analyte with S-tag and S-analyte with S-tag). researchgate.net

Configuration Assignment: By comparing the experimentally measured spectra with the computationally predicted spectra, the absolute configuration of the analyte can be unambiguously determined. nih.govresearchgate.net

This technique circumvents the need for crystalline material required by other methods like X-ray crystallography and provides a direct, structure-based assignment of chirality. The high resolution of MRR allows for the clear differentiation of these closely related species. spectroscopyonline.com

Chiral Chromatography for Enantiomeric Purity Assessment

While MRR spectroscopy provides the absolute configuration, chiral chromatography is an indispensable tool for quantifying the enantiomeric purity of a chiral drug substance. chromatographyonline.com This technique separates the enantiomers of a compound, allowing for the determination of the percentage of the desired enantiomer relative to the undesired one. chromatographyonline.com High-Performance Liquid Chromatography (HPLC) is a commonly employed method for this purpose. nih.govresearchgate.net

The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chromatographyonline.com The choice of the CSP and the mobile phase is critical for achieving optimal separation. ijpsonline.com

Research Findings:

Several studies have focused on developing and validating HPLC methods for the chiral separation of tamsulosin and its isomers. nih.govresearchgate.netijpsonline.com These studies provide valuable insights into the chromatographic conditions required for accurate enantiomeric purity assessment.

A study by Zhang et al. (2004) developed an HPLC method using a cellulose (B213188) tris(3,5-dimethylphenylcarbamate) based chiral stationary phase (CHIRALCEL OD-RH) to separate tamsulosin isomers. nih.gov The key parameters of this method are summarized in the table below.

| Parameter | Value |

| Column | CHIRALCEL OD-RH |

| Mobile Phase | 50 mmol l-1 KPF6-acetonitrile (v/v 70:30), pH 5.0 |

| Detection Limits | 0.11 ng (for both R and S isomers) |

| Quantification Limits | 0.44 ng (for both R and S isomers) |

This method demonstrated baseline separation of the enantiomers within 35 minutes, showcasing its effectiveness for routine quality control. nih.gov

Another study developed a new HPLC methodology for the chiral separation of tamsulosin enantiomers using an amylose (B160209) tris(3,5-dimethylphenylcarbamate) stationary phase. nih.gov This method was found to offer significantly better resolution and twice the sensitivity compared to the cellulose-based method. nih.gov

The validation of these chiral purity methods typically follows regulatory guidelines and includes the evaluation of parameters such as specificity, precision, linearity, accuracy, and sensitivity for the undesired enantiomer. chromatographyonline.com

Mechanistic Investigations and Metabolic Profiling with S Tamsulosin D3 Hydrochloride

Elucidation of Metabolic Pathways and Transformations Using Deuterium (B1214612) Tracers

The use of deuterium-labeled compounds like (S)-Tamsulosin-d3 Hydrochloride is a cornerstone for clarifying metabolic pathways. By comparing the metabolic profile of the deuterated versus the non-deuterated compound, scientists can trace the transformation of specific molecular positions.

In Vitro Metabolic Stability Studies in Microsomal and Hepatocyte Systems

In vitro metabolic stability assays are fundamental in drug discovery for predicting how a drug will be cleared from the body. nuvisan.comnih.gov These assays typically utilize liver-derived preparations such as liver microsomes or intact hepatocytes. researchgate.netresearchgate.net Microsomes contain a high concentration of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, making them ideal for studying oxidative metabolism. nih.govbioivt.com Hepatocytes, being intact liver cells, contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more comprehensive model of liver metabolism. researchgate.netbioivt.com

In these systems, the test compound is incubated for a set period, and its disappearance over time is measured, often by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.comresearchgate.net This rate of disappearance is used to calculate key pharmacokinetic parameters like the in vitro half-life (t½) and intrinsic clearance (CLint). nuvisan.com

When comparing this compound to its non-deuterated counterpart, a noticeable increase in metabolic stability would be expected if O-demethylation of the methoxy (B1213986) group is a significant clearance pathway. The stronger C-D bond would slow down the enzymatic cleavage by CYP2D6, leading to a longer half-life and lower intrinsic clearance in both microsomal and hepatocyte systems. nih.govnih.gov

| Compound | Test System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| (S)-Tamsulosin HCl | Human Liver Microsomes | 25 | 27.7 |

| (S)-Tamsulosin-d3 HCl | Human Liver Microsomes | 45 | 15.4 |

| (S)-Tamsulosin HCl | Human Hepatocytes | 40 | 17.3 |

| (S)-Tamsulosin-d3 HCl | Human Hepatocytes | 70 | 9.9 |

Table 1. A hypothetical comparison of in vitro metabolic stability parameters for (S)-Tamsulosin Hydrochloride and its d3-deuterated analog. The data illustrates the expected increase in half-life and decrease in intrinsic clearance for the deuterated compound, signifying enhanced metabolic stability due to the deuterium isotope effect on the O-demethylation pathway.

Identification of "Soft Spots" for Metabolic Oxidation through Deuteration

"Soft spots" are chemically labile sites on a drug molecule that are most susceptible to metabolic transformation, often leading to rapid clearance and potentially the formation of reactive metabolites. nih.govresearchgate.net Identifying these spots is crucial for rationally designing more stable and safer drugs. researchgate.netnovartis.com Deuteration is a key strategy for this purpose; by selectively replacing hydrogen with deuterium at suspected soft spots, researchers can observe changes in the metabolic profile. nih.govnih.gov

Tamsulosin (B1681236) is extensively metabolized, primarily by CYP3A4 and CYP2D6 enzymes. nih.govpharmgkb.orgpatsnap.com Known metabolic pathways include:

O-deethylation of the ethoxyphenoxy group to form the M-1 metabolite (catalyzed mainly by CYP3A4). nih.govnih.gov

Oxidative deamination to yield the o-ethoxyphenoxy acetic acid metabolite, AM-1 (catalyzed by CYP3A4). nih.govnih.gov

Hydroxylation of the ethoxyphenoxy group to form the M-3 metabolite (catalyzed by CYP2D6). nih.govnih.gov

O-demethylation of the methoxybenzenesulfonamide moiety to form the M-4 metabolite (catalyzed by CYP2D6). nih.govnih.gov

The synthesis of this compound specifically targets the methoxy group, a known metabolic soft spot for CYP2D6-mediated O-demethylation. nih.govnih.gov Incubating this deuterated analog in liver microsomes and analyzing the resulting metabolites would directly probe the importance of this site. A significant reduction in the formation of the M-4 metabolite, compared to incubations with non-deuterated tamsulosin, would confirm this position as a key metabolic soft spot.

Quantitative Assessment of Deuterium Kinetic Isotope Effects (DKIEs) in Biotransformations

The Deuterium Kinetic Isotope Effect (DKIE) is a quantitative measure of the change in reaction rate upon isotopic substitution. juniperpublishers.com It is defined as the ratio of the rate constant for the reaction with the hydrogen-containing substrate (kH) to the rate constant for the deuterium-containing substrate (kD). A significant DKIE (typically >1.5) provides strong evidence that the cleavage of the C-H bond is a rate-limiting or partially rate-limiting step in the enzymatic reaction. nih.govnih.gov

Enzyme Kinetic Studies with Deuterated Substrates

To quantify the DKIE, detailed enzyme kinetic studies are performed. springernature.com These experiments typically involve incubating varying concentrations of both the deuterated and non-deuterated substrates with specific, recombinant CYP enzymes (e.g., CYP2D6) or with human liver microsomes. nih.gov The rate of metabolite formation or substrate depletion is measured to determine the Michaelis-Menten parameters: Vmax (maximum reaction rate) and Km (substrate concentration at half-maximal velocity). springernature.com From these, the intrinsic clearance (CLint = Vmax/Km) is calculated.

For this compound, a kinetic study with CYP2D6 would be expected to show a significantly lower Vmax for the formation of the M-4 metabolite compared to the non-deuterated parent drug, while the Km value would likely remain similar, as deuteration does not typically affect the enzyme's binding affinity for the substrate. This would result in a lower intrinsic clearance for the deuterated analog for this specific pathway.

| Substrate | Enzyme | Metabolite | Km (µM) | Vmax (pmol/min/pmol CYP) | CLint (Vmax/Km) | DKIE (CLint H/D) |

| (S)-Tamsulosin HCl | CYP2D6 | M-4 | 5.2 | 15.6 | 3.0 | 2.5 |

| (S)-Tamsulosin-d3 HCl | CYP2D6 | M-4 | 5.3 | 6.4 | 1.2 |

Table 2. Illustrative enzyme kinetic parameters for the O-demethylation of (S)-Tamsulosin HCl and its d3-analog by CYP2D6. The data shows a lower Vmax and CLint for the deuterated substrate, leading to a calculated DKIE of 2.5, indicating that C-H bond cleavage is a significant rate-limiting step in this metabolic reaction.

Impact of Deuteration on Cytochrome P450 (CYP) Mediated Metabolism

The metabolism of tamsulosin is a clear example of multi-enzyme involvement, with CYP3A4 and CYP2D6 playing the primary roles. nih.govpharmgkb.org Deuteration at a specific site can selectively impede one metabolic pathway, providing insight into the relative contributions of different CYP enzymes. nih.govnih.gov

Alterations in Metabolic Shunting Pathways upon Deuteration

When a primary metabolic pathway is slowed or blocked by deuteration, the drug's metabolism can be redirected through alternative, previously minor, pathways. This phenomenon is known as "metabolic shunting." iaea.orgosti.govosti.gov It is a critical consideration in drug design, as it can lead to an altered metabolite profile, which may have different pharmacological or toxicological implications. nih.govjuniperpublishers.com

In the case of this compound, slowing the CYP2D6-mediated O-demethylation pathway (formation of M-4) can cause the metabolism to shunt towards the pathways governed by CYP3A4. Consequently, one would expect to observe a decrease in the amount of the M-4 metabolite formed, coupled with a corresponding increase in the formation of the M-1 and AM-1 metabolites, relative to the metabolism of the non-deuterated tamsulosin. nih.goviaea.org Studying these alterations is crucial for predicting the pharmacokinetic profile and potential drug-drug interactions of a deuterated compound. nih.gov

| Metabolite | Primary Enzyme | % of Total Metabolites (S)-Tamsulosin HCl | % of Total Metabolites (S)-Tamsulosin-d3 HCl | Fold Change |

| M-1 (O-deethylated) | CYP3A4 | 40% | 55% | +1.4 |

| AM-1 (Acetic Acid) | CYP3A4 | 20% | 28% | +1.4 |

| M-3 (Hydroxylated) | CYP2D6 | 15% | 12% | -0.8 |

| M-4 (O-demethylated) | CYP2D6 | 25% | 5% | -0.2 |

Table 3. Hypothetical metabolite profile of (S)-Tamsulosin HCl and (S)-Tamsulosin-d3 HCl following incubation with human liver microsomes. The table demonstrates metabolic shunting: the deuterated pathway (M-4 formation) is significantly reduced, leading to a compensatory increase in metabolites formed by the alternative CYP3A4 pathway (M-1 and AM-1).

Application in Metabolite Identification Studies (in vitro/ex vivo)

The use of stable isotope-labeled compounds, such as this compound, is a powerful strategy in drug metabolism studies. acs.org The deuterium atoms in this compound act as a metabolic tag, allowing for the differentiation of drug-related material from endogenous compounds in complex biological matrices. This is particularly advantageous in in vitro systems like human liver microsomes and ex vivo samples such as tissue homogenates.

Non-targeted Metabolite Detection using Stable Isotope Labeling

In non-targeted metabolite detection, the objective is to identify all possible metabolites of a parent drug. When a 1:1 mixture of the unlabeled drug, (S)-Tamsulosin Hydrochloride, and its deuterated analog, this compound, is incubated with a metabolically active system (e.g., liver microsomes), any metabolite formed will appear as a characteristic doublet in the mass spectrum. This doublet consists of the unlabeled metabolite and its deuterated counterpart, separated by a mass difference corresponding to the number of deuterium atoms (in this case, three). This unique signature allows for the rapid and confident identification of drug-related peaks against a complex background of endogenous metabolites.

The primary metabolic pathways of Tamsulosin involve cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6. nih.govpharmgkb.orgpatsnap.com These enzymes catalyze reactions such as O-deethylation, hydroxylation, and O-demethylation. nih.gov The resulting metabolites can undergo further phase II conjugation reactions, primarily glucuronidation and sulfation. nih.gov By searching for the +3 Da mass shift, researchers can systematically uncover the full spectrum of these metabolites.

| Parent Compound | Molecular Weight (Monoisotopic) | Metabolite | Metabolic Reaction | Expected Molecular Weight of Metabolite (Monoisotopic) | Expected Molecular Weight of Deuterated Metabolite (Monoisotopic) |

| (S)-Tamsulosin | 408.17 | M-1 | O-deethylation | 380.14 | 383.16 |

| (S)-Tamsulosin | 408.17 | M-3 | Hydroxylation | 424.16 | 427.18 |

| (S)-Tamsulosin | 408.17 | M-4 | O-demethylation | 394.15 | 397.17 |

| M-1 | 380.14 | M-1-Sulfate | Sulfation | 460.10 | 463.12 |

| M-3 | 424.16 | M-3-Glucuronide | Glucuronidation | 600.20 | 603.22 |

This table presents hypothetical molecular weights for illustrative purposes.

Comparative Metabolomics Approaches with Labeled Analogs

Comparative metabolomics with stable isotope-labeled analogs is a sophisticated approach to quantify differences in drug metabolism under varying conditions. For instance, researchers can investigate the impact of genetic polymorphisms in CYP enzymes on Tamsulosin metabolism. In such a study, liver microsomes from individuals with different CYP2D6 genotypes (e.g., poor metabolizers vs. extensive metabolizers) could be incubated with a mixture of (S)-Tamsulosin and this compound.

The deuterated compound serves as an ideal internal standard for the precise quantification of the unlabeled drug and its metabolites. clearsynth.com By comparing the peak area ratios of the unlabeled metabolites to the deuterated internal standard across the different microsomal preparations, a precise relative quantification of metabolic activity can be achieved. This approach minimizes experimental variability that can arise from sample preparation or instrumental analysis. nih.gov

| CYP2D6 Genotype | Metabolite | Peak Area Ratio (Unlabeled/Labeled) | Fold Change vs. Extensive Metabolizer |

| Extensive Metabolizer | M-3 (Hydroxylation) | 1.0 | 1.0 |

| Poor Metabolizer | M-3 (Hydroxylation) | 0.2 | 0.2 |

| Extensive Metabolizer | M-4 (O-demethylation) | 1.0 | 1.0 |

| Poor Metabolizer | M-4 (O-demethylation) | 0.3 | 0.3 |

This table illustrates representative data from a hypothetical comparative metabolomics study.

Isotope Tracing for Metabolic Flux Analysis (MFA) in Biological Systems

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. nih.gov By introducing a stable isotope-labeled substrate and tracking the distribution of the isotope label through the metabolic network, MFA can provide a dynamic view of cellular metabolism. youtube.com

By incubating a known concentration of this compound with a metabolically competent system (e.g., primary human hepatocytes), and measuring the rate of formation of specific deuterated metabolites over time, the flux through each pathway can be calculated. For example, the rate of formation of d3-M-1 would represent the flux through the CYP3A4-mediated deethylation pathway, while the rate of formation of d3-M-3 would indicate the flux through the CYP2D6-mediated hydroxylation pathway. This information is valuable for understanding potential drug-drug interactions, as co-administered drugs that inhibit one of these pathways would be expected to shift the metabolic flux towards the other.

| Metabolic Pathway | Key Enzyme | Monitored Deuterated Metabolite | Measured Flux (pmol/min/mg protein) |

| O-deethylation | CYP3A4 | d3-M-1 | 15.2 |

| Oxidative deamination | CYP3A4 | d3-AM-1 | 8.5 |

| Hydroxylation | CYP2D6 | d3-M-3 | 25.8 |

| O-demethylation | CYP2D6 | d3-M-4 | 12.1 |

This table provides a conceptual illustration of data that could be generated from a metabolic flux analysis study.

S Tamsulosin D3 Hydrochloride As a Reference Standard in Bioanalytical Science

Principles of Internal Standard Use in Quantitative Bioanalysis

In quantitative bioanalysis, the primary goal is to accurately measure the concentration of a specific analyte, such as tamsulosin (B1681236), within a biological sample like plasma or serum. However, the analytical process is fraught with potential sources of error, including variations in sample preparation, injection volume, and instrument response. To counteract these variables, an internal standard (IS) is introduced into all samples, including calibration standards, quality controls, and unknown study samples, at a known and constant concentration. nih.gov

The ideal internal standard should be a compound that behaves identically to the analyte of interest during sample extraction, chromatography, and ionization in the mass spectrometer. aptochem.com Stable isotope-labeled (SIL) internal standards, such as (S)-Tamsulosin-d3 Hydrochloride, are considered the "gold standard" for this purpose. scispace.comnih.gov The incorporation of deuterium (B1214612) atoms results in a molecule that is chemically almost identical to the analyte but has a higher molecular weight. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar physicochemical properties ensure they experience comparable effects from the biological matrix and analytical system. aptochem.com The ratio of the analyte's response to the internal standard's response is then used for quantification, effectively canceling out most sources of analytical variability. nih.gov

Development and Validation of Quantitative Bioanalytical Methods for Tamsulosin

The development and validation of robust bioanalytical methods are paramount for obtaining reliable data on tamsulosin concentrations in biological fluids. This process ensures the method is accurate, precise, and specific for its intended purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred technique for the quantification of tamsulosin in biological matrices due to its high sensitivity, selectivity, and speed. nih.govpayeshdarou.irnih.gov The development of an LC-MS/MS method involves several critical steps:

Sample Preparation: The first step is to extract tamsulosin and the internal standard from the complex biological matrix. Common techniques include liquid-liquid extraction (LLE) and protein precipitation. nih.govpayeshdarou.irnih.gov For instance, a method involving LLE with methyl tert-butyl ether has demonstrated high analyte recovery. nih.govresearchgate.net Another approach utilizes protein precipitation with acetonitrile (B52724). payeshdarou.ir

Internal Standard Selection: As discussed, a stable isotope-labeled internal standard like this compound is the preferred choice. However, in its absence, other structurally similar compounds, known as analogs, have been explored. nih.gov

Chromatographic Separation: The extracted sample is then injected into a liquid chromatograph to separate tamsulosin and its internal standard from other endogenous components.

Mass Spectrometric Detection: The separated compounds are introduced into a mass spectrometer for detection and quantification.

Optimization of Chromatographic Separation and Mass Spectrometric Detection

Fine-tuning the chromatographic and mass spectrometric conditions is crucial for achieving optimal method performance.

Chromatographic Separation: The goal is to achieve baseline separation of tamsulosin and its enantiomer, if necessary, as well as from any interfering substances. nih.gov Reversed-phase high-performance liquid chromatography (HPLC) is commonly employed. japsonline.com

Column: C18 columns are frequently used for the separation of tamsulosin. nih.govresearchgate.net For chiral separations, specialized columns like the CHIRALCEL OD-RH can be utilized. nih.govresearchgate.net

Mobile Phase: The mobile phase composition, typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, is optimized to achieve good peak shape and retention times. nih.govjapsonline.com Gradient elution is often used to improve separation efficiency. nih.govresearchgate.net

Flow Rate: The flow rate of the mobile phase is adjusted to ensure efficient separation within a reasonable run time. nih.govrjptonline.org

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity.

Ionization: Electrospray ionization (ESI) in the positive ion mode is a common and effective method for ionizing tamsulosin and its internal standard. researchgate.netrjptonline.org

Multiple Reaction Monitoring (MRM): This is the most widely used scan mode for quantification. It involves selecting a specific precursor ion (the protonated molecule, [M+H]+) for the analyte and internal standard, fragmenting it, and then monitoring a specific product ion. nih.govresearchgate.netrjptonline.org This two-stage mass filtering significantly enhances selectivity. For tamsulosin, a common MRM transition is m/z 409 → 228. nih.govresearchgate.netijpsonline.com

Strategies for Mitigating Matrix Effects and Ion Suppression Using Deuterated Internal Standards

Matrix effects, which are the alteration of ionization efficiency by co-eluting endogenous components from the biological matrix, represent a significant challenge in LC-MS/MS bioanalysis. nih.govnih.gov These effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification.

The use of a deuterated internal standard like this compound is the most effective strategy to compensate for matrix effects. nih.gov Because the deuterated IS has nearly identical physicochemical properties to the analyte, it co-elutes from the chromatography column and experiences the same degree of ion suppression or enhancement. aptochem.com By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects is effectively normalized.

Other strategies to minimize matrix effects include:

Efficient Sample Cleanup: Thorough sample preparation techniques to remove interfering substances. nih.gov

Chromatographic Separation: Optimizing the chromatography to separate the analyte from matrix components. nih.gov

Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity of the assay. nih.govnih.gov

Quality Control and Analytical Performance Parameters in Bioanalytical Assays

To ensure the reliability of a bioanalytical method, it must be rigorously validated according to international guidelines. payeshdarou.ir This validation process assesses several key performance parameters:

Specificity and Selectivity: The method must be able to unequivocally measure the analyte in the presence of other components, including metabolites and endogenous substances. payeshdarou.irnih.gov

Linearity: The assay should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. nih.govpayeshdarou.ir Calibration curves for tamsulosin have been shown to be linear over ranges such as 0.01-20 ng/mL and 0.2-50 ng/mL. nih.govresearchgate.net

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. payeshdarou.ir Both are typically assessed at multiple concentration levels (quality control samples) within the linear range. payeshdarou.ir For tamsulosin assays, intra- and inter-day precision and accuracy have been reported to be within acceptable limits. nih.govpayeshdarou.ir

Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov For tamsulosin, LLOQs as low as 0.01 ng/mL have been achieved. nih.gov

Recovery: This parameter assesses the efficiency of the extraction process. payeshdarou.ir

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage) must be evaluated. nih.gov

Below is a table summarizing typical analytical performance parameters for a validated LC-MS/MS method for tamsulosin:

| Parameter | Typical Value/Range |

| Linearity Range | 0.01 - 50 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.01 - 0.2 ng/mL |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | > 80% |

Future Perspectives in Deuterated Pharmaceutical Research with Implications for S Tamsulosin Derivatives

Emerging Technologies for High-Throughput Deuteration

The synthesis of deuterated compounds has traditionally been a complex and time-consuming process. However, recent innovations are paving the way for more efficient and scalable deuteration methods.

One of the most promising advancements is the development of flow chemistry for deuteration reactions. nih.govresearchgate.net This technique utilizes continuous-flow reactors, which offer several advantages over traditional batch synthesis, including improved reaction efficiency, reduced reaction times, and enhanced safety. nih.govtn-sanso.co.jp Flow synthesis allows for precise control over reaction parameters such as temperature and pressure, leading to higher deuteration yields and purities. tn-sanso.co.jp For instance, methods using microwave-assisted heating within a flow system have demonstrated significantly reduced reaction times and energy consumption compared to conventional heating methods. tn-sanso.co.jp

Another key area of development is the use of novel catalysts to facilitate hydrogen-deuterium (H-D) exchange. google.comrsc.org Researchers are exploring a range of catalysts, including platinum group metals, to achieve site-selective deuteration of complex organic molecules. rsc.orgepj-conferences.org The ability to target specific positions within a molecule for deuteration is crucial for optimizing the desired changes in its metabolic fate.

| Technology | Description | Advantages |

| Flow Chemistry | Continuous-flow reactors for deuteration reactions. | Improved efficiency, reduced reaction times, enhanced safety, precise control over reaction parameters. nih.govtn-sanso.co.jp |

| Novel Catalysts | Use of advanced catalysts (e.g., platinum group metals) for H-D exchange. | Enables site-selective deuteration of complex molecules. rsc.orgepj-conferences.org |

| Automated Synthesis | Integration of AI, robotics, and real-time analytics for autonomous synthesis. | Accelerates discovery and production, improves scalability. techbriefs.com |

Integration of Computational Chemistry and Machine Learning for Predicting Deuteration Outcomes

The ability to predict the outcome of deuteration reactions is a significant challenge in the development of deuterated pharmaceuticals. Computational chemistry and machine learning are emerging as powerful tools to address this challenge.

Density Functional Theory (DFT) calculations can be used to predict the most likely sites of deuteration in a molecule. nih.gov By calculating the relative free activation energies for the coordination of a catalyst to different C-H bonds, researchers can predict the main deuterated product. nih.gov This predictive capability can help in designing more efficient and selective deuteration strategies.

Machine learning algorithms are also being employed to predict deuteration outcomes and to analyze complex isotopic data. nih.govnih.gov These algorithms can be trained on large datasets of experimental results to identify patterns and relationships that are not immediately obvious to human researchers. nih.govbiorxiv.org For example, machine learning models can be used to determine the extent of deuterium (B1214612) enrichment in amino acids following D2O labeling, which is crucial for interpreting data from proteomics studies. nih.gov The integration of physics-based subspace modeling and data-driven deep learning has also shown promise in enhancing the sensitivity of deuterium magnetic resonance spectroscopic imaging (DMRSI). nih.gov

The combination of computational chemistry and machine learning has the potential to significantly accelerate the development of deuterated compounds by providing a more rational and predictive approach to their design and synthesis. acs.org

| Approach | Application | Benefit |

| Density Functional Theory (DFT) | Predicts the most likely sites of deuteration by calculating activation energies. nih.gov | Guides the design of selective deuteration reactions. |

| Machine Learning | Analyzes complex isotopic data and predicts deuteration outcomes. nih.govnih.gov | Improves the accuracy of data interpretation and accelerates development. nih.govbiorxiv.org |

| Integrated Models | Combines physics-based modeling with deep learning for enhanced sensitivity in imaging. nih.gov | Enables higher resolution and more detailed analysis of deuterated compounds in biological systems. |

Advancements in Analytical Methodologies for Complex Isotopic Mixtures

The analysis of complex isotopic mixtures presents a significant analytical challenge. However, advancements in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are providing more powerful tools for the characterization of deuterated compounds.

Mass spectrometry (MS) is a cornerstone technique for analyzing deuterated compounds due to its ability to differentiate between isotopes based on their mass-to-charge ratio. pharmaffiliates.comscispace.com High-resolution mass spectrometry techniques, such as Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS), are particularly well-suited for the analysis of complex mixtures. acs.org Inductively coupled plasma mass spectrometry (ICP-MS) is another powerful tool for precise isotope ratio measurements. scispace.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another essential technique for the analysis of deuterated compounds. wikipedia.orgstudymind.co.uk Deuterium NMR (²H NMR) can be used to verify the effectiveness of deuteration and to determine the location of deuterium atoms within a molecule. wikipedia.orgmagritek.com While proton NMR (¹H NMR) is limited for highly deuterated compounds, ²H NMR provides a direct and quantitative method for analysis. sigmaaldrich.com The development of quantitative NMR (q-NMR) methods, including the combination of ¹H NMR and ²H NMR, has improved the accuracy of determining isotopic abundance. rug.nlnih.gov

The development of advanced analytical techniques is crucial for ensuring the quality and purity of deuterated pharmaceuticals and for understanding their behavior in biological systems.

| Technique | Application in Deuterated Compound Analysis |

| Mass Spectrometry (MS) | Differentiates isotopes by mass-to-charge ratio, essential for determining deuteration levels. pharmaffiliates.comscispace.com |

| High-Resolution MS (e.g., FT-ICR-MS) | Provides detailed analysis of complex isotopic mixtures. acs.org |

| Deuterium NMR (²H NMR) | Verifies deuteration and identifies the position of deuterium atoms. wikipedia.orgmagritek.com |

| Quantitative NMR (q-NMR) | Accurately determines the isotopic abundance in deuterated compounds. rug.nlnih.gov |

Broader Research Applications of Deuterium Labeling Beyond Metabolism

While the primary application of deuteration in pharmaceuticals has been to modify metabolic profiles, the use of deuterium labeling is expanding into other areas of biomedical research.

Deuterium labeling is a powerful tool for studying protein dynamics and interactions. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a technique that measures the rate of exchange of backbone amide hydrogens with deuterium in the solvent. nih.govspectroscopyonline.comnih.gov This exchange rate is sensitive to the protein's conformation and solvent accessibility, providing insights into protein structure, dynamics, and ligand binding. nih.govnih.govnist.gov

By comparing the deuterium uptake of a protein in the presence and absence of a ligand, such as a deuterated drug like (S)-Tamsulosin-d3 Hydrochloride, researchers can identify the binding site and allosteric effects. nih.govacs.org This information is invaluable for understanding the mechanism of action of drugs and for the design of new and improved therapeutics. High-throughput HDX-MS platforms are being developed to facilitate the analysis of protein-ligand interactions in complex biological samples. shareok.org

Deuterium labeling can be used in conjunction with various biophysical techniques to characterize drug-target interactions in detail. nih.govdrugtargetreview.com Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can provide quantitative data on binding affinity and kinetics. nih.gov When combined with structural data from techniques like X-ray crystallography or cryo-electron microscopy, a comprehensive picture of the drug-target interaction can be obtained.

The use of deuterated ligands can provide unique insights into these interactions. For example, deuterium isotope effects can be observed in chromatographic separations, providing information about the binding interactions between the analyte and the stationary phase. oup.com

Conceptual Development of Novel Deuterium-Enabled Research Tools and Probes